molecular formula C15H13ClO3 B2537459 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-80-2

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2537459
CAS No.: 329222-80-2
M. Wt: 276.72
InChI Key: KQHNXOYGFYZRLR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzaldehyde, featuring a chlorophenoxy group and a methoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as Skin Sensitizer 1, which means it may cause an allergic skin reaction (H317) . Precautionary measures suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic regions of biomolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHNXOYGFYZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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